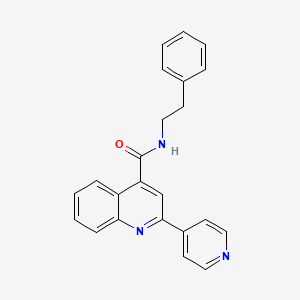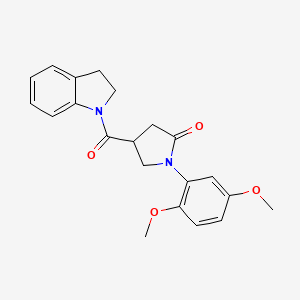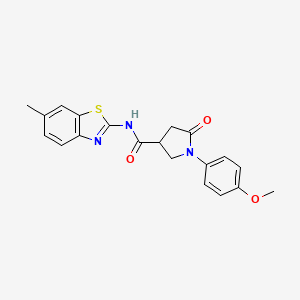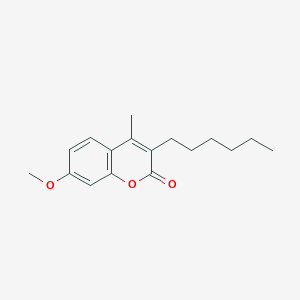![molecular formula C24H27NO6S B11166905 3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate](/img/structure/B11166905.png)
3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-L-leucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen core, which is a fused ring system containing both benzene and pyrone rings, and a sulfonamide group, which is known for its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves multiple steps. One common method starts with the preparation of the chromen core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonamide group is then introduced through a nucleophilic substitution reaction, where the sulfonamide moiety reacts with the chromen derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the chromen ring.
Substitution: Both the chromen and sulfonamide moieties can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial activity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with biological targets. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
METHYL (3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE: Similar chromen core but different functional groups.
(3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETIC ACID: Another derivative with a similar core structure but different substituents
Uniqueness
The uniqueness of 3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL 4-METHYL-2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE lies in its combination of a chromen core with a sulfonamide group, which imparts both antibacterial properties and the potential for diverse chemical modifications .
Properties
Molecular Formula |
C24H27NO6S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C24H27NO6S/c1-14(2)12-21(25-32(28,29)19-9-6-15(3)7-10-19)24(27)30-18-8-11-20-16(4)17(5)23(26)31-22(20)13-18/h6-11,13-14,21,25H,12H2,1-5H3/t21-/m0/s1 |
InChI Key |
NKSKOUYCTWJQJW-NRFANRHFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-Methoxyphenyl)propanamido]benzamide](/img/structure/B11166829.png)
![1-butyl-N-{4-[(4-ethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166836.png)
![10-hydroxy-7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H-chromeno[4,3-b]chromen-6-one](/img/structure/B11166842.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide](/img/structure/B11166858.png)

![4-[(2-ethylbutanoyl)amino]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11166878.png)
![N-benzyl-2-[(2-ethylbutanoyl)amino]-N-methylbenzamide](/img/structure/B11166884.png)
![1-(4-ethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11166886.png)


![N-(2-ethylhexyl)-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11166893.png)
![2-({[(4-methylphenyl)sulfonyl]acetyl}amino)-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11166901.png)
![2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide](/img/structure/B11166903.png)
